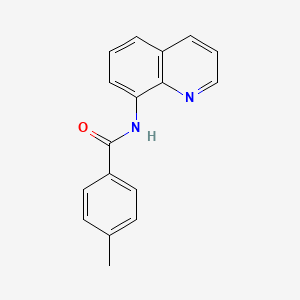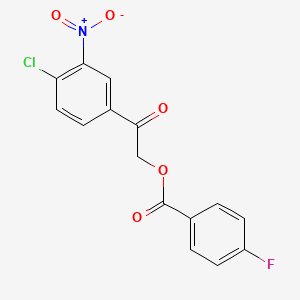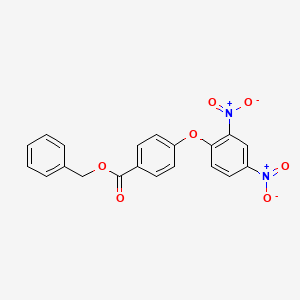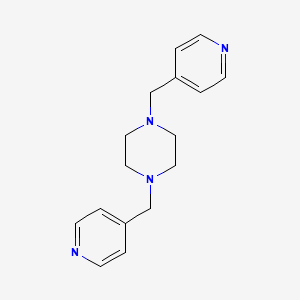
4-Methyl-N-(quinolin-8-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(quinolin-8-YL)benzamide is a compound that features a quinoline ring attached to a benzamide structure with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(quinolin-8-YL)benzamide typically involves the reaction of 4-methylbenzoic acid with 8-aminoquinoline. The reaction is often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-(quinolin-8-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Methyl-N-(quinolin-8-YL)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(quinolin-8-YL)benzamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 4-Methyl-N-(quinolin-8-yl)benzamide
- 4-Methoxy-N-(quinolin-8-yl)benzamide
- 6-Methyl-N-(quinolin-8-yl)benzamide
Comparison: this compound is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 4-Methoxy-N-(quinolin-8-yl)benzamide, the methyl group provides different steric and electronic properties, potentially leading to variations in its interaction with molecular targets and its overall efficacy .
Properties
CAS No. |
33757-49-2 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H14N2O/c1-12-7-9-14(10-8-12)17(20)19-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20) |
InChI Key |
WMHRIYVSXYZDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl benzoate](/img/structure/B10878462.png)
![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10878465.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10878471.png)
![2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10878480.png)

![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10878484.png)

![(2E)-3-(2,3-dibromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10878497.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine](/img/structure/B10878501.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine](/img/structure/B10878508.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B10878511.png)

![1-(2,4-Dichlorophenyl)-2-[4-(quinoxalin-2-yl)phenoxy]ethanone](/img/structure/B10878532.png)
![3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B10878548.png)
